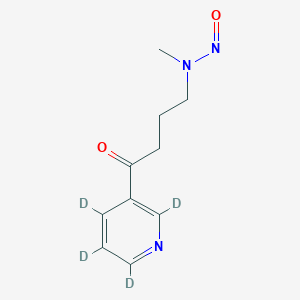

4-(Methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone

Descripción general

Descripción

4-(Methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone is a synthetic compound that has garnered significant attention in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methylnitrosamino group and a pyridyl-d4 group, which contribute to its distinct properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone typically involves multiple steps, starting with the preparation of the pyridyl-d4 precursor. This precursor is then subjected to a series of reactions, including nitration, reduction, and alkylation, to introduce the methylnitrosamino group. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired quality standards for commercial applications.

Análisis De Reacciones Químicas

Types of Reactions

4-(Methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

Reduction: The opposite of oxidation, reduction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced products.

Substitution: In this reaction, one functional group in the compound is replaced by another, often facilitated by specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully optimized to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may yield nitroso derivatives, while reduction could produce amines or other reduced forms of the compound.

Aplicaciones Científicas De Investigación

4-(Methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone, commonly referred to as NNK-d4, is a deuterated derivative of the potent carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). This compound is primarily studied for its applications in cancer research, particularly in understanding tobacco-related carcinogenesis. Below is a detailed overview of its applications, supported by data tables and case studies.

Chemical Properties and Structure

- CAS Number : 764661-24-7

- Molecular Weight : 211.25 g/mol

- Chemical Formula : C₈H₈D₄N₂O

Cancer Research

NNK and its derivatives, including NNK-d4, are extensively used in cancer research to study the mechanisms of tobacco-induced carcinogenesis. NNK is known to be a potent lung carcinogen, and its deuterated form allows for more precise tracking in metabolic studies.

Case Study: Tobacco Carcinogenesis

A study demonstrated that NNK exposure in animal models led to significant tumor development in the lungs. The incorporation of deuterium in NNK-d4 allows researchers to trace metabolic pathways and understand how NNK is activated into its carcinogenic forms .

Metabolomic Studies

NNK-d4 serves as a valuable internal standard in mass spectrometry for quantifying NNK and its metabolites in biological samples. This application is crucial for understanding the pharmacokinetics of tobacco-specific nitrosamines.

Data Table: Metabolite Detection

| Metabolite | Detection Method | Sensitivity |

|---|---|---|

| NNK | LC-MS/MS | High |

| NNAL (NNK metabolite) | LC-MS/MS | Moderate |

| NNAL-glucuronide | LC-MS/MS | High |

Environmental Testing

The compound is also used in environmental studies to assess tobacco smoke contamination and its effects on air quality. Its detection in environmental samples can indicate the presence of tobacco-specific nitrosamines.

Case Study: Air Quality Monitoring

Research has shown that areas with high tobacco use have elevated levels of NNK, indicating significant environmental contamination. The use of NNK-d4 as a reference standard enhances the accuracy of these measurements .

Toxicology Studies

NNK-d4 is utilized in toxicological assessments to evaluate the safety and biological effects of tobacco products. Understanding the dose-response relationship of NNK helps inform regulatory guidelines for tobacco products.

Data Table: Toxicity Assessment

| Dose (mg/kg) | Tumor Incidence (%) | Observations |

|---|---|---|

| 0 | 0 | Control group |

| 5 | 20 | Early tumor formation |

| 10 | 50 | Significant tumor growth |

Mecanismo De Acción

The mechanism of action of 4-(Methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone involves its interaction with specific molecular targets and pathways. The methylnitrosamino group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways.

Comparación Con Compuestos Similares

4-(Methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone can be compared with other similar compounds, such as:

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone: This compound lacks the deuterium labeling (d4) and may exhibit different reactivity and biological activity.

N-Nitrosamines: A class of compounds that share the nitrosamine functional group, known for their potential carcinogenicity and reactivity.

Pyridine derivatives: Compounds containing the pyridine ring, which can vary in their chemical and biological properties based on the substituents attached to the ring.

The uniqueness of this compound lies in its specific combination of functional groups and isotopic labeling, which can influence its reactivity and interactions in scientific research.

Actividad Biológica

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent tobacco-specific nitrosamine recognized for its carcinogenic properties. It plays a significant role in the development of lung cancer and other malignancies associated with tobacco use. This article explores the biological activity of NNK, focusing on its mechanisms of action, metabolic pathways, and effects on cellular systems.

NNK is characterized by its molecular formula and a molecular weight of 176.22 g/mol. It appears as an off-white to light brown solid with a melting point that varies based on purity and form.

Mechanisms of Carcinogenicity

NNK's carcinogenicity is primarily attributed to its ability to form DNA adducts, leading to mutations. The metabolic activation of NNK occurs mainly through cytochrome P450 enzymes, which facilitate the conversion of NNK into reactive intermediates that bind to DNA, initiating carcinogenic processes.

Metabolic Pathways

The metabolic pathways of NNK include:

- α-Hydroxylation : This pathway generates highly reactive metabolites that can form DNA adducts.

- Denitrosation : This process results in the formation of less reactive products but still contributes to its overall toxic profile.

- Formation of Metabolites : Key metabolites include 4-Hydroxy-4-(3-pyridyl)butanoic acid (HPBA) and 4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol (NNAL-N-oxide), which have been identified in biological samples from exposed organisms .

In Vitro Studies

In vitro studies have demonstrated that NNK induces cytotoxicity and genotoxicity in various cell lines. For example:

- Cell Proliferation : NNK exposure has been shown to inhibit cell proliferation in lung epithelial cells, with significant alterations in gene expression related to cell cycle regulation .

- DNA Damage : The compound induces DNA strand breaks and forms adducts that can lead to mutations, particularly in genes associated with lung cancer .

In Vivo Studies

Research using animal models has provided insights into the developmental toxicity and carcinogenic potential of NNK:

- Zebrafish Model : A study utilizing zebrafish embryos showed that exposure to NNK resulted in lethality and malformations, indicating its embryotoxic effects. Metabolomic analyses revealed disruptions in metabolic pathways associated with nucleic acid metabolism due to NNK exposure .

- Murine Models : In mice, chronic exposure to NNK has led to tumor formation in various organs, including the lungs and nasal cavities. Methylation patterns in lung tissues have been altered following NNK treatment, suggesting epigenetic modifications as a mechanism for its carcinogenic effects .

Case Studies

- Zebrafish Embryo Study : This study assessed the impact of varying concentrations of NNK on zebrafish embryos over five days post-fertilization. Results indicated a dose-dependent increase in mortality and developmental abnormalities, highlighting the compound's potential as a harmful embryonic agent .

- Lung Cancer Research : A study examining smokers’ urine found elevated levels of NNK metabolites, correlating with increased lung cancer risk. The research emphasized the importance of monitoring these metabolites as biomarkers for exposure and potential carcinogenic risk assessment .

Data Summary

| Study Type | Organism | Findings |

|---|---|---|

| In Vitro | Cell Lines | Induction of cytotoxicity and DNA damage |

| In Vivo | Zebrafish | Lethality and malformations observed at various concentrations |

| In Vivo | Murine Models | Tumor formation in lungs; epigenetic changes detected |

| Human Studies | Smokers | Elevated urinary metabolites linked to lung cancer risk |

Propiedades

IUPAC Name |

N-methyl-N-[4-oxo-4-(2,4,5,6-tetradeuteriopyridin-3-yl)butyl]nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8H,3,5,7H2,1H3/i2D,4D,6D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLAQQSHRLBFIEZ-MNYIHESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)C1=CN=CC=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)CCCN(C)N=O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50478553 | |

| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764661-24-7 | |

| Record name | 4-(Methylnitrosoamino)-1-(3-pyridinyl-2,4,5,6-d4)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764661-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl-d4)-1-butanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.